![molecular formula C15H14N4O B2355479 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 899946-82-8](/img/structure/B2355479.png)
1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
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Description
1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea, also known as INDY, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. INDY is a small molecule inhibitor of the SLC13A5 transporter, which is responsible for transporting citrate into the cell. The inhibition of SLC13A5 by INDY has been shown to have various biochemical and physiological effects, making it a promising target for further research.
Scientific Research Applications
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can act on multiple pathways involved in cancer cell proliferation, survival, metastasis, and angiogenesis .
Antimicrobial Activity
These compounds exhibit significant antimicrobial properties, making them valuable in the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory and Analgesic Effects
Indole derivatives are known to possess anti-inflammatory and analgesic activities, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Properties
Research suggests that indole derivatives may have neuroprotective effects, offering potential treatment options for neurodegenerative disorders .
Material Chemistry Applications
Indole derivatives are also used in material chemistry for their unique electronic properties, which can be applied in the development of organic semiconductors and other materials .
Multicomponent Synthesis
These compounds can be used in multicomponent reactions to synthesize a variety of complex molecules, which is a valuable technique in medicinal chemistry for creating diverse libraries of potential drug candidates .
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(18-9-11-5-3-4-8-16-11)19-14-10-17-13-7-2-1-6-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDHDXDJDDGYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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